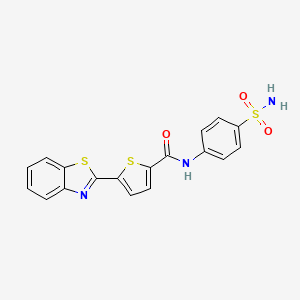

5-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S3/c19-27(23,24)12-7-5-11(6-8-12)20-17(22)15-9-10-16(25-15)18-21-13-3-1-2-4-14(13)26-18/h1-10H,(H,20,22)(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPLAPJNLVTRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkali

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs targeting various diseases. Its unique structure may contribute to its efficacy in treating conditions such as cancer, inflammation, and bacterial infections.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 5-(1,3-Benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Activity :

- Nitrothiazolyl groups (e.g., compound 81) correlate with antimicrobial activity but may introduce cytotoxicity risks due to electron-withdrawing properties .

- Benzothiazole substituents (e.g., 6-fluoro or 6-nitro in triazole derivatives) enhance Gram-positive antibacterial and antitubercular activity, surpassing ampicillin in some cases . The target compound’s unsubstituted benzothiazole may reduce potency compared to these analogs.

- Sulfamoylphenyl groups improve solubility and target specificity, as seen in sulfonamide drugs .

Synthetic Challenges :

- Yields for thiophene carboxamides range from 21–37% in , suggesting moderate efficiency for similar coupling reactions.

- The target compound’s sulfamoyl group may complicate synthesis due to steric or electronic effects.

Biological Selectivity: Compounds like 6c and 7c () exhibit low Minnow toxicity, indicating that sulfonamide-thiazole hybrids can achieve tumor selectivity.

Mechanistic Insights

- Antimicrobial Action: The benzothiazole moiety may disrupt microbial cell membranes or inhibit enzymes like DNA gyrase, while the sulfamoyl group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis .

- Structural Flexibility : Triazole-thiazole hybrids () demonstrate that tautomerism (e.g., thione vs. thiol forms) influences bioactivity, a factor that may apply to the target compound’s benzothiazole-thiophene system .

Actividad Biológica

The compound 5-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a member of a class of organic compounds that have garnered interest due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure features a benzothiazole ring and a thiophene carboxamide moiety that are crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial and anticancer properties. The specific activities of this compound include:

- Antimicrobial Activity : Exhibits potent antibacterial effects against various pathogens.

- Anticancer Activity : Demonstrates cytotoxic effects against several cancer cell lines.

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. Studies indicate that the presence of the sulfamoyl group enhances its interaction with bacterial targets, potentially improving its efficacy.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

Anticancer Activity

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings suggest that the compound significantly inhibits cell proliferation.

Case Study: Cytotoxicity Evaluation

A study conducted on HeLa cells revealed an IC50 value of approximately , indicating strong potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Apoptosis induction |

| HepG2 | 1.8 | Cell cycle arrest |

| A549 | 2.0 | Inhibition of VEGFR signaling |

| HeLa | 0.95 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell wall synthesis in bacteria and pathways related to cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest a strong interaction with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of thiophene-2-carboxylic acid derivatives with benzothiazole precursors under reflux conditions (e.g., using Lawesson’s reagent for sulfur incorporation) .

- Step 2 : Coupling the thiophene core to the 4-sulfamoylphenyl group via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .

- Characterization : Intermediates are verified via /-NMR (chemical shifts for sulfonamide protons at δ 10.2–11.5 ppm), IR (C=O stretch at ~1650 cm), and LC-MS (M peaks with isotopic patterns confirming sulfur content) .

Q. How is the purity and stability of this compound validated under experimental conditions?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient; ≥95% purity threshold) .

- Stability : Stress testing under varied pH (2–9), temperature (4–40°C), and light exposure. Degradation products are monitored via TLC and mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay Optimization : Use isogenic cell lines to isolate target-specific effects (e.g., COX-2 vs. off-target kinase inhibition) .

- Dose-Response Analysis : Compare IC values across assays; discrepancies may arise from solvent effects (e.g., DMSO >0.1% alters membrane permeability) .

- Data Normalization : Include positive controls (e.g., celecoxib for COX-2) and correct for compound aggregation using dynamic light scattering .

Q. How does the sulfamoylphenyl group influence binding to sulfotransferases or carbonic anhydrases?

- Methodological Answer :

- Molecular Docking : Simulations (AutoDock Vina) show the sulfonamide moiety forms hydrogen bonds with His64 in CA-II (binding energy ≤-8.5 kcal/mol) .

- Enzyme Kinetics : Competitive inhibition assays (Lineweaver-Burk plots) reveal K values <100 nM for CA-IX, linked to hypoxia-selective antitumor activity .

Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- Rodent Models : Administer 10–50 mg/kg orally; measure plasma half-life (HPLC/MS) and tissue distribution (e.g., high liver accumulation due to lipophilicity logP ~3.5) .

- Tumor Xenografts : Use HT-29 (colon cancer) with bioluminescence imaging to correlate tumor regression (≥30% vs. control) with plasma AUC .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Critical Analysis :

- Cell Line Variability : Sensitivity varies with genetic background (e.g., p53 status in HCT116 vs. MDA-MB-231) .

- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism reduces bioavailability; co-administration with inhibitors (e.g., ketoconazole) enhances efficacy .

- Off-Target Effects : Off-target kinase inhibition (e.g., JAK2) may mask primary mechanism in broad-spectrum assays .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer :

- Core Modifications : Replace benzothiazole with oxadiazole to assess electronic effects on π-π stacking .

- Substituent Screening : Introduce halogens (e.g., -F, -Cl) at the thiophene 5-position to modulate logD and solubility .

- High-Throughput Assays : Use 384-well plates for IC determination against 60+ cancer cell lines (NCI-60 panel) .

Advanced Analytical Techniques

Q. What advanced spectroscopic methods confirm the compound’s supramolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve binding mode with CA-II (PDB ID: 1V9E; resolution ≤2.0 Å) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized CA-IX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.